molecular formula C21H18N2O2 B6505770 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide CAS No. 921914-03-6

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide

Cat. No. B6505770
CAS RN: 921914-03-6
M. Wt: 330.4 g/mol
InChI Key: MUUWPTSQRDYXCB-UHFFFAOYSA-N
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Description

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide” is a complex organic compound. It has been found to be associated with the TRIM24 PHD-bromodomain . This compound has been used in the study of TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1), which are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure was found to be 1.73 Å .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H18N2O3S and a molecular weight of 366.44 . The solubility of the compound in DMSO is unknown .

Mechanism of Action

The compound has been used in the study of TRIM24 and BRPF1, proteins involved in the epigenetic regulation of gene expression . Overexpression of TRIM24 correlates with poor patient prognosis, and BRPF1 is a scaffolding protein required for the assembly of histone acetyltransferase complexes .

Future Directions

The compound has potential for further study in the field of epigenetic regulation of gene expression, particularly in relation to TRIM24 and BRPF1 . Its use in the development of bromodomain inhibitors also suggests potential for future research in this area .

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-23-19-11-10-16(13-15(19)9-12-20(23)24)22-21(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-8,10-11,13H,9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUWPTSQRDYXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

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